

Structural Biology of the AZD0780-PCSK9 Interaction: A Technical Guide

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Compound of Interest

Compound Name: AZD0780
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular interactions between **AZD0780**, a novel oral small-molecule inhibitor, and its target, Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and preclinical characterization of this promising therapeutic agent for hypercholesterolemia.

Introduction to AZD0780 and its Novel Mechanism of Action

AZD0780 is an orally active, small-molecule inhibitor of PCSK9 developed by AstraZeneca.[1] Unlike monoclonal antibody inhibitors that block the protein-protein interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), **AZD0780** employs a novel mechanism of action.[2] It binds to a previously unexplored functional binding pocket on the C-terminal domain (CTD) of PCSK9.[2][3] This interaction does not prevent the initial binding of PCSK9 to the LDLR but instead stabilizes the PCSK9 C-terminal domain at endosomal pH.[3] This stabilization inhibits the lysosomal trafficking of the PCSK9-LDLR complex, thereby preventing the degradation of the LDLR and promoting its recycling to the cell surface for continued clearance of LDL-cholesterol (LDL-C).[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the interaction and effects of **AZD0780**.

Table 1: Binding Affinity and Pharmacokinetics of **AZD0780**

Parameter	Value	Species	Assay	Reference
Binding Affinity (Kd)	2.3 nM	Human	Surface Plasmon Resonance (SPR)	[3]
<200 nM	Not Specified	Not Specified	[4]	
Plasma Protein Binding (PPB)	26%	Human	Not Specified	[3]
25%	Mouse	Not Specified	[3]	
Microsomal Clearance	1.3 µL/min/µg	Human	In vitro	[3]
Oral Bioavailability	63.5%	Mouse	In vivo	[3]
Half-life (t1/2) - IV	2.6 hours	Mouse	In vivo	[3]
Half-life (t1/2) - Oral	2.9 hours	Mouse	In vivo	[3]

Table 2: In Vivo Efficacy of **AZD0780** in Preclinical and Clinical Studies

Study Phase	Model/Population	Treatment	LDL-C Reduction	Reference
Preclinical	Human PCSK9 knock-in hypercholesterolemia mouse model	15 mg/kg, twice-daily (oral)	Decreased LDL-C plasma levels	[3]
Phase I	Treatment-naïve participants with hypercholesterolemia	AZD0780 on top of rosuvastatin	52% reduction (78% total from baseline)	[5]
Phase IIb (PURSUIT Trial)	Patients on standard-of-care statin therapy	30mg, once-daily (oral)	50.7% reduction (placebo-corrected)	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. While specific, proprietary details of AstraZeneca's protocols are not publicly available, the following represents standard and widely accepted procedures in the field.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

This protocol describes a general method for determining the binding kinetics and affinity of a small molecule inhibitor to its protein target.

- Immobilization of PCSK9:
 - Recombinant human PCSK9 is immobilized on a sensor chip (e.g., CM5) surface using amine coupling chemistry. The surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - PCSK9, diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

- Remaining activated groups are deactivated with an injection of ethanolamine. A reference flow cell is prepared similarly but without the protein to account for non-specific binding.
- Binding Analysis:
 - A series of concentrations of **AZD0780**, prepared in a suitable running buffer (e.g., HBS-EP+), are injected over the PCSK9 and reference flow cells. The concentration range should typically span at least one order of magnitude above and below the expected K_d .
 - The association of **AZD0780** to PCSK9 is monitored in real-time.
 - Following the association phase, the running buffer is flowed over the chip to monitor the dissociation of the complex.
- Data Analysis:
 - The sensorgrams (plots of response units versus time) are corrected by subtracting the signal from the reference flow cell.
 - The corrected data are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant ($K_d = k_d/k_a$).

In Vitro LDL Uptake Assay

This assay measures the ability of **AZD0780** to rescue PCSK9-mediated reduction of LDL uptake by liver cells.

- Cell Culture and Plating:
 - Human hepatocyte-derived cells (e.g., HepG2) are cultured in a suitable medium.
 - Cells are seeded into 96-well plates and allowed to adhere overnight.
- Treatment:
 - The cell culture medium is replaced with a serum-free medium.

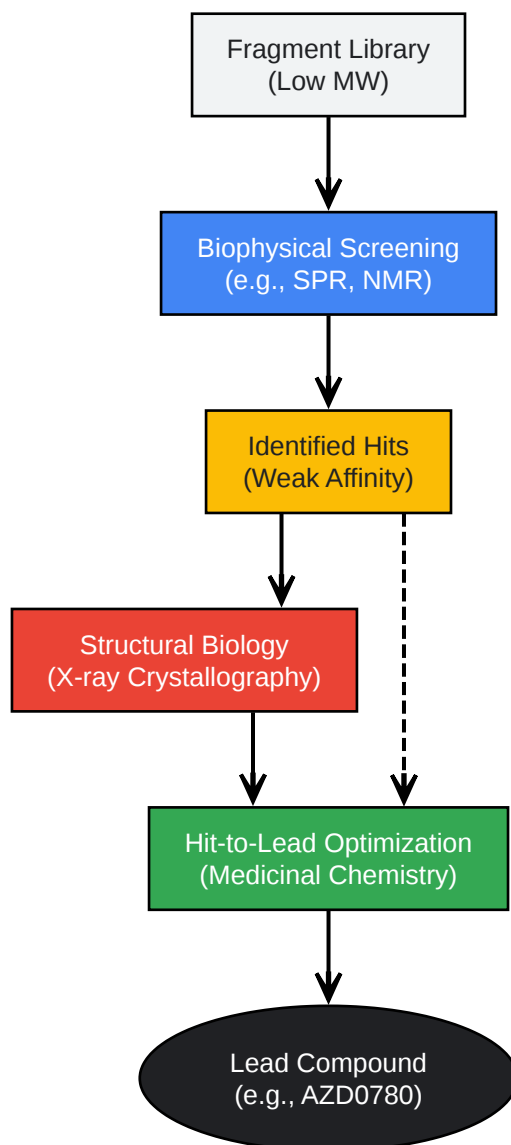
- Cells are treated with a fixed concentration of recombinant human PCSK9 in the presence of varying concentrations of **AZD0780** (or vehicle control). A control group without PCSK9 is also included.
- The plates are incubated to allow for PCSK9-mediated LDLR degradation.
- LDL Uptake Measurement:
 - Fluorescently labeled LDL (e.g., Dil-LDL) is added to the wells.
 - The plates are incubated to allow for cellular uptake of the labeled LDL.
 - The cells are washed to remove any unbound labeled LDL.
- Quantification:
 - The fluorescence intensity in each well is measured using a fluorescence plate reader or imaged using a fluorescence microscope.
 - An increase in fluorescence in the **AZD0780**-treated wells compared to the PCSK9-only wells indicates a rescue of LDL uptake.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

Caption: Mechanism of action of **AZD0780** in preventing PCSK9-mediated LDLR degradation.

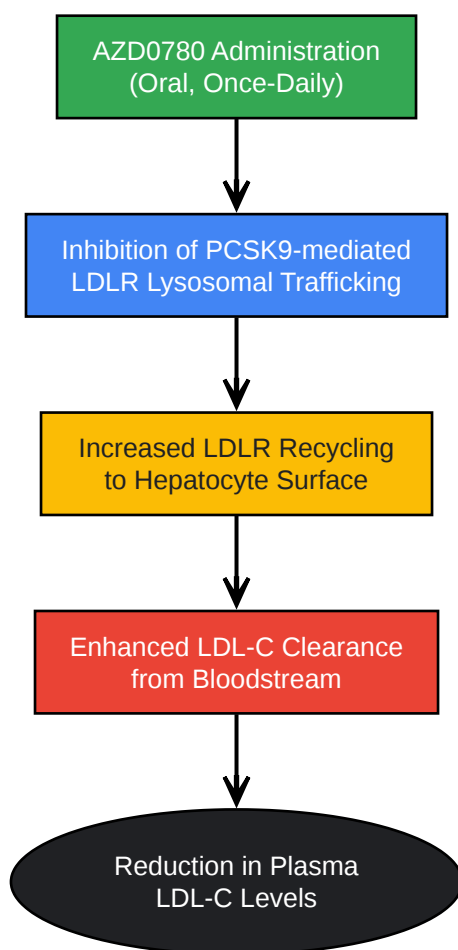
Experimental Workflow: Fragment-Based Drug Discovery



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Caption: General workflow for fragment-based drug discovery (FBDD).

Logical Relationship: AZD0780's Therapeutic Effect



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Caption: Logical cascade of **AZD0780**'s therapeutic effect on LDL-C levels.

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